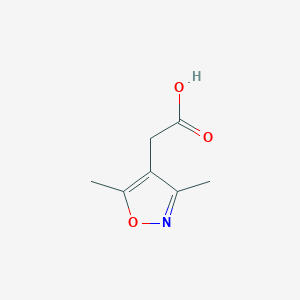
(2-フルオロベンジル)-ピリジン-2-イルメチルアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoro-benzyl)-pyridin-2-ylmethyl-amine is an organic compound that features a fluorinated benzyl group attached to a pyridinylmethylamine moiety
科学的研究の応用
(2-Fluoro-benzyl)-pyridin-2-ylmethyl-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-benzyl)-pyridin-2-ylmethyl-amine typically involves the reaction of 2-fluorobenzylamine with pyridine-2-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of (2-Fluoro-benzyl)-pyridin-2-ylmethyl-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
(2-Fluoro-benzyl)-pyridin-2-ylmethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluorobenzaldehyde or 2-fluorobenzyl ketone.
Reduction: Formation of 2-fluorobenzylamine or 2-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzyl derivatives.
作用機序
The mechanism of action of (2-Fluoro-benzyl)-pyridin-2-ylmethyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorinated benzyl group enhances the compound’s binding affinity and selectivity, making it a valuable tool in medicinal chemistry. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to desired biological effects.
類似化合物との比較
Similar Compounds
- 2-Fluorobenzylamine
- 2-Fluorobenzyl alcohol
- 2-Fluorobenzoyl chloride
Uniqueness
(2-Fluoro-benzyl)-pyridin-2-ylmethyl-amine stands out due to its unique combination of a fluorinated benzyl group and a pyridinylmethylamine moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its fluorinated nature enhances its stability and reactivity, setting it apart from other similar compounds.
特性
IUPAC Name |
1-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-13-7-2-1-5-11(13)9-15-10-12-6-3-4-8-16-12/h1-8,15H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEUSIGXIJBZBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=CC=N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)
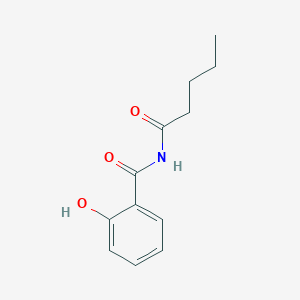
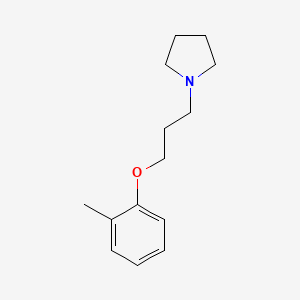
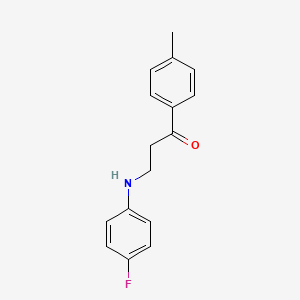
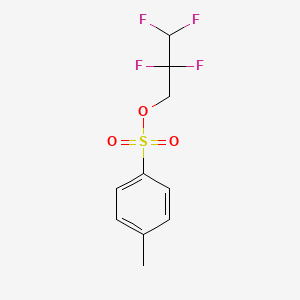
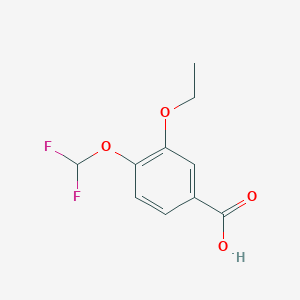
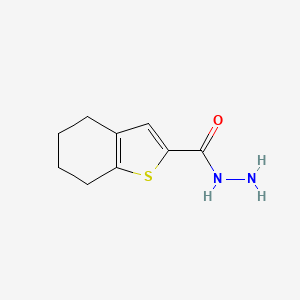
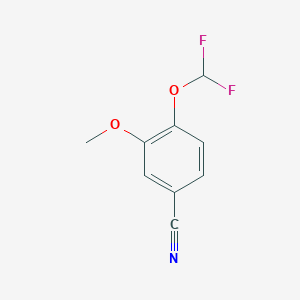
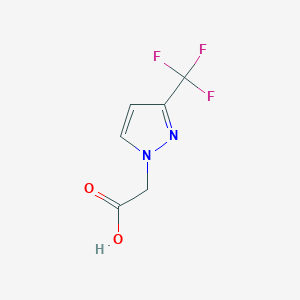

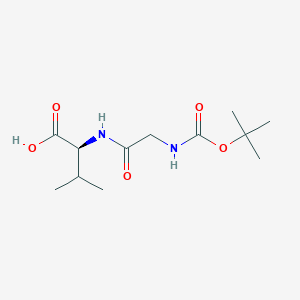
![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)
